Purity Specification Compliance: Calcobutrol Requires >99.6% Purity for Regulatory-Compliant Formulations
Calcobutrol intended for use in gadobutrol formulations must meet a purity specification of >99.6%, a threshold established by the original manufacturer (Bayer AG) and required for regulatory compliance [1]. This purity level is not inherent to Calcobutrol synthesis; early literature methods (Inorg. Chem. 1997, 36, 6086-6093) yielded material of only 90-95% purity via HPLC [2]. Achieving >99.6% purity requires specialized manufacturing processes involving decomplexation of high-purity gadobutrol as the starting material, followed by re-complexation with calcium ions and rigorous purification to remove residual acid functionalities [1][3]. Alternative calcium chelator excipients such as Ca-DTPA or Ca-EDTA are commercially available at varying purity grades but lack this validated, formulation-specific purity standard for use in gadobutrol injections.
| Evidence Dimension | HPLC purity |
|---|---|
| Target Compound Data | >99.6% |
| Comparator Or Baseline | Early synthesis method (Inorg. Chem. 1997): 90-95% purity |
| Quantified Difference | ≥4.6 percentage point absolute purity increase |
| Conditions | HPLC analysis (stationary phase: Hypersil phenyl 5 μm; mobile phase: acetonitrile/borate buffer pH 8, 20/100 v/v; UV detection 200 nm; injection volume 10 μL) |
Why This Matters
Purity directly affects the safety and stability of the final injectable gadobutrol formulation; sub-99.6% Calcobutrol may contain impurities that catalyze gadolinium release or introduce unidentified peaks in QC chromatograms.
- [1] Platzek J, Trentmann W. Process for the preparation of calcobutrol. US Patent 9,447,053 B2. 2016 Sep 20. View Source
- [2] Platzek J, Blaszkiewicz P, Gries H, et al. Synthesis and structure of a new macrocyclic polyhydroxylated gadolinium chelate used as a contrast agent for magnetic resonance imaging. Inorg Chem. 1997;36(26):6086-6093. View Source
- [3] Method for preparing calcobutrol. US Patent Application 2017/0260148 A1. 2017 Sep 14. View Source
